molecular formula C21H19N3O4 B2654270 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 886949-79-7

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2654270
CAS No.: 886949-79-7
M. Wt: 377.4
InChI Key: YNQUZKBPSQHMOU-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 886949-79-7) is a synthetic small molecule with a molecular formula of C21H19N3O4 and a molecular weight of 377.39 g/mol . This research chemical features a benzofuran moiety linked to a 5-oxopyrrolidine-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry. While the specific biological profile of this exact compound is under investigation, its core structure is highly relevant. Notably, the 5-oxopyrrolidine-3-carboxamide pharmacophore is recognized as a key structural element in the development of inhibitors for specific biological targets. For instance, compounds based on the 5-oxopyrrolidine-3-carboxamide structure have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel, a well-validated target for research in pain, cough, and itch disorders . This suggests potential research applications for this compound in neuroscience and pharmacology, particularly in studies focused on ion channel modulation and signal transduction. The presence of the benzofuran and p-tolyl (4-methylphenyl) substituents may further influence its physicochemical properties and target binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Available from multiple suppliers with a typical purity of 90% or higher, this compound is provided for research purposes only . It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)21(27)23-18-15-4-2-3-5-16(15)28-19(18)20(22)26/h2-9,13H,10-11H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQUZKBPSQHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Carbamoyl Group: This step may involve the use of carbamoyl chloride or similar reagents under controlled conditions.

    Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrrolidine moieties using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The 5-oxopyrrolidine-3-carboxamide scaffold is prevalent in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison with analogs, focusing on structural modifications and their biological implications.

Substituted Phenyl Derivatives
Compound Name Substituents Key Properties Reference
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide 4-methylphenyl, benzofuran-carbamoyl No activity data reported; structural emphasis on benzofuran for enhanced binding affinity.
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 3,4-dimethylphenyl, dihydroisoquinolin-sulfonyl Cytotoxicity: 55.3% plaque reduction in HEK cells at 117.4 µM; higher lipophilicity due to sulfonyl and dimethyl groups.
1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide 4-methylphenyl, thiazolyl Mol. Weight: 301.36 g/mol; thiazole may improve metabolic stability.
1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide 2,6-diethylphenyl, dimethylpyrrole Antibacterial activity: Synthesized with 92% yield; diethyl groups may enhance membrane penetration.

Key Observations :

  • Heterocyclic Modifications : Replacement of benzofuran with thiazole () or pyrrole () alters electronic properties and solubility. Thiazole derivatives often exhibit better bioavailability .
Carbamoyl and Sulfonyl Derivatives
Compound Name Functional Groups Biological Relevance Reference
This compound Benzofuran-carbamoyl Carbamoyl may act as a hydrogen-bond donor/acceptor; benzofuran enhances aromatic interactions.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Sulfonyl-dihydroisoquinolin Cytotoxicity: 81% plaque reduction at 0.578 µM; sulfonyl groups increase polarity and enzyme inhibition potential.
{4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol Pyrazole-carbonyl Lower cytotoxicity (35.5% reduction) but higher selectivity index (0.568) due to fluorophenyl group.

Key Observations :

  • Carbamoyl vs. Sulfonyl : Sulfonyl derivatives () show higher cytotoxicity, likely due to stronger electrophilic character and enzyme inhibition (e.g., proteases). Carbamoyl groups () may prioritize target specificity over potency.
  • Fluorine Substitutions : Fluorinated analogs (e.g., 4-fluorophenyl in ) often improve metabolic stability and binding affinity via hydrophobic effects.

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a unique combination of a benzofuran ring and a pyrrolidine moiety, which contributes to its biological activity.

Property Value
Molecular FormulaC19H20N4O3
Molecular Weight364.39 g/mol
IUPAC NameThis compound
InChI KeyQWZKJHGFZQFZPZ-UHFFFAOYSA-N

This compound exhibits its biological effects through several key mechanisms:

  • Enzyme Interaction : It interacts with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins.
  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.
  • Reactive Oxygen Species (ROS) Inhibition : It inhibits the production of ROS, which are involved in oxidative stress and inflammation.

Biological Activity Studies

Research on this compound has demonstrated promising results in various biological assays:

Anti-inflammatory Activity

In vitro studies have shown that this compound effectively reduces inflammation in cellular models by decreasing cytokine levels and inhibiting COX activity. For instance, a study reported a significant reduction in IL-6 levels in macrophage cultures treated with the compound compared to untreated controls.

Anticancer Potential

The compound has also been evaluated for anticancer activity. In cell line studies involving breast cancer and osteosarcoma, it exhibited cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study 1: Inflammatory Disease Model
    • Objective : Assess the anti-inflammatory effects in an animal model of arthritis.
    • Findings : Treatment with the compound resulted in decreased joint swelling and lower levels of inflammatory markers compared to control groups.
  • Case Study 2: Cancer Cell Line Testing
    • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF7).
    • Findings : The compound showed IC50 values lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with mutagenesis studies on predicted binding residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-protein complexes .
  • QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (logP) descriptors with experimental IC₅₀ values to refine predictive models .

How can researchers design stability studies under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; carbamoyl hydrolysis is pH-sensitive .
  • Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C common for pyrrolidone derivatives) .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow chemistry : Optimize continuous-flow reactors for high-yield cyclization steps (residence time: 10–15 min; T=60°C) to avoid batch-to-batch variability .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Quality-by-Design (QbD) : Implement DoE (e.g., Box-Behnken) to identify critical process parameters (CPPs) affecting purity and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.